![molecular formula C13H13N5O2S B2853476 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119392-04-9](/img/structure/B2853476.png)
4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
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Overview
Description
4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a complex organic compound with a molecular formula of C13H13N5O2S and a molecular weight of 303.34 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of a propylamine derivative with a thienyl derivative, followed by cyclization and oxidation reactions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives and analogs, depending on the reagents and conditions used. For example, oxidation reactions may produce corresponding oxo derivatives, while substitution reactions can yield different substituted quinazolines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione. The compound has shown efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In vitro Studies
In vitro experiments demonstrated that the compound significantly reduced the viability of cancer cells at micromolar concentrations. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability after 48 hours of exposure .
Mechanism of Action
The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer proliferation. The compound’s structure allows it to interact with DNA and RNA synthesis pathways, potentially leading to the disruption of cancer cell growth .
Drug Delivery Systems
Dendritic Polymer Applications
This compound can be utilized in dendritic polymer systems for drug delivery. Dendrimers based on triazine structures have been shown to effectively encapsulate small drug molecules and enhance their stability and bioavailability.
Case Study: Drug Encapsulation Efficiency
In research focusing on triazine dendrimers, the incorporation of this compound into these systems resulted in improved drug loading capacities. The binding interactions were evaluated using Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC), confirming strong host-guest interactions .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials such as sensors and catalysts. Its ability to form stable complexes with metal ions can be exploited for developing novel catalytic systems.
Application Example: Catalytic Activity
Preliminary studies indicate that when incorporated into metal-organic frameworks (MOFs), this compound enhances catalytic activity for various organic transformations. The specific interactions between the compound and metal centers facilitate reaction pathways that are otherwise difficult to achieve .
Summary Table of Applications
Mechanism of Action
The mechanism by which 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
4-Imino-3-ethyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
4-Imino-3-butyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
4-Imino-3-propyl-6-(3-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Uniqueness: 4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione stands out due to its specific structural features, such as the presence of the propyl group and the 2-thienyl moiety. These features contribute to its unique chemical and biological properties compared to similar compounds.
Biological Activity
4-Imino-3-propyl-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS No. 1119392-04-9) is a synthetic compound belonging to the class of diazaquinazolines. Its molecular formula is C13H13N5O2S, and it has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C13H13N5O2S |
Molecular Weight | 303.34 g/mol |
CAS Number | 1119392-04-9 |
Synonyms | 4-imino-3-propyl-6-(thiophen-2-yl)-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit antagonistic activity against hormone receptors. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to act as potent antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor .
Anticancer Activity
Studies have suggested that compounds with a similar diazaquinazoline structure may exhibit anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example:
- In vitro studies : Compounds related to diazaquinazolines have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties of this compound. The presence of the thienyl group may enhance its interaction with microbial membranes or enzymes critical for microbial survival.
Hormonal Activity
Research on related compounds has shown that they can serve as LHRH antagonists. The structural similarity suggests that this compound might also exhibit similar hormonal modulation effects.
Study 1: LHRH Receptor Antagonism
A study investigating thieno[2,3-d]pyrimidine derivatives found that certain compounds exhibited high binding affinity and potent antagonistic activity at the LHRH receptor with IC50 values in the low nanomolar range (0.1 nM). These findings indicate that modifications in the side chains significantly affect biological activity and receptor binding affinity .
Study 2: Anticancer Screening
In a screening assay involving various cancer cell lines (e.g., breast and prostate cancer), related diazaquinazolines showed significant cytotoxicity with IC50 values ranging from 5 to 20 µM. These results suggest that further exploration of structural modifications could yield more potent anticancer agents.
Properties
IUPAC Name |
4-amino-3-propyl-6-thiophen-2-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-2-5-18-10(14)8-9(16-13(18)20)12(19)17-11(15-8)7-4-3-6-21-7/h3-4,6H,2,5,14H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZAKVYZRZNZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=NC1=O)C(=O)NC(=N2)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.